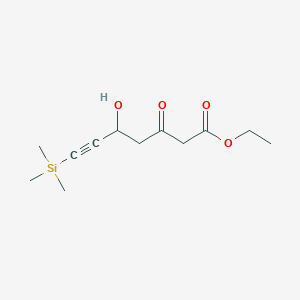
Ethyl 5-Hydroxy-3-oxo-7-(trimethylsilyl)-6-heptynoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 5-Hydroxy-3-oxo-7-(trimethylsilyl)-6-heptynoate is an organic compound with a complex structure that includes a hydroxy group, a keto group, and a trimethylsilyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-Hydroxy-3-oxo-7-(trimethylsilyl)-6-heptynoate typically involves multiple steps, starting from simpler organic molecules. One common synthetic route includes the following steps:
Formation of the Heptynoate Backbone: This step involves the reaction of an alkyne with an ester to form the heptynoate backbone.
Introduction of the Trimethylsilyl Group: The trimethylsilyl group is introduced through a silylation reaction, often using trimethylsilyl chloride in the presence of a base such as triethylamine.
Hydroxylation and Oxidation: The hydroxy and keto groups are introduced through selective hydroxylation and oxidation reactions. Common reagents for these steps include hydrogen peroxide for hydroxylation and oxidizing agents like potassium permanganate for oxidation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 5-Hydroxy-3-oxo-7-(trimethylsilyl)-6-heptynoate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be further oxidized to form a carboxylic acid.
Reduction: The keto group can be reduced to form a secondary alcohol.
Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and alcohols can be used to substitute the trimethylsilyl group.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of secondary alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Ethyl 5-Hydroxy-3-oxo-7-(trimethylsilyl)-6-heptynoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Ethyl 5-Hydroxy-3-oxo-7-(trimethylsilyl)-6-heptynoate involves its interaction with specific molecular targets and pathways. The hydroxy and keto groups can participate in hydrogen bonding and other interactions with enzymes and receptors, potentially modulating their activity. The trimethylsilyl group can influence the compound’s lipophilicity and membrane permeability.
Comparaison Avec Des Composés Similaires
Ethyl 5-Hydroxy-3-oxo-7-(trimethylsilyl)-6-heptynoate can be compared with similar compounds such as:
Ethyl 5-Hydroxy-3-oxo-6-heptynoate: Lacks the trimethylsilyl group, resulting in different chemical properties and reactivity.
Ethyl 5-Hydroxy-3-oxo-7-(trimethylsilyl)-6-hexynoate: Has a shorter carbon chain, affecting its physical and chemical properties.
Ethyl 5-Hydroxy-3-oxo-7-(trimethylsilyl)-6-octynoate: Has a longer carbon chain, influencing its solubility and reactivity.
The presence of the trimethylsilyl group in this compound makes it unique, as this group can enhance the compound’s stability and modify its reactivity compared to similar compounds without the trimethylsilyl group.
Propriétés
Formule moléculaire |
C12H20O4Si |
|---|---|
Poids moléculaire |
256.37 g/mol |
Nom IUPAC |
ethyl 5-hydroxy-3-oxo-7-trimethylsilylhept-6-ynoate |
InChI |
InChI=1S/C12H20O4Si/c1-5-16-12(15)9-11(14)8-10(13)6-7-17(2,3)4/h10,13H,5,8-9H2,1-4H3 |
Clé InChI |
TZRIHFZKMRHLGP-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)CC(=O)CC(C#C[Si](C)(C)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(Pyridin-2-yl)-3,9-diazaspiro[5.5]undecane dihydrochloride](/img/structure/B13674179.png)
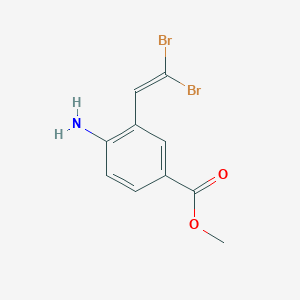
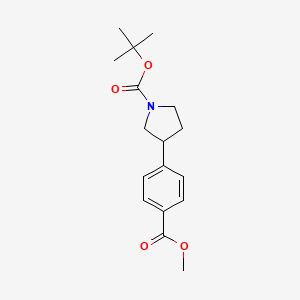
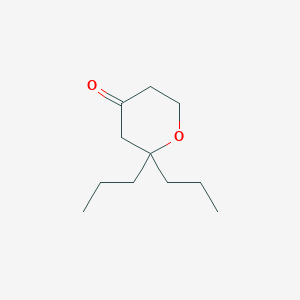

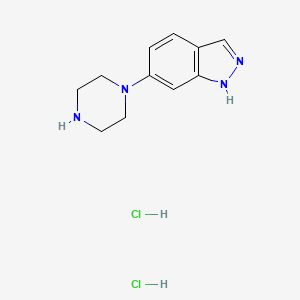

![Methyl 6,8-Difluoroimidazo[1,5-a]pyridine-3-carboxylate](/img/structure/B13674231.png)
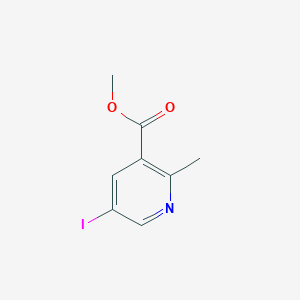
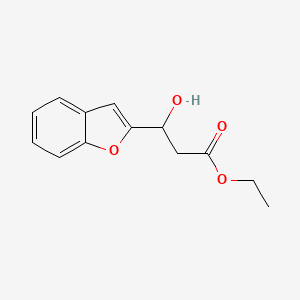

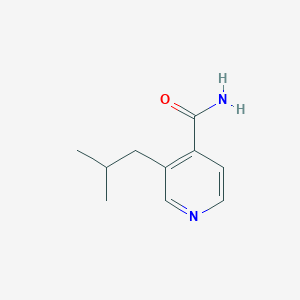
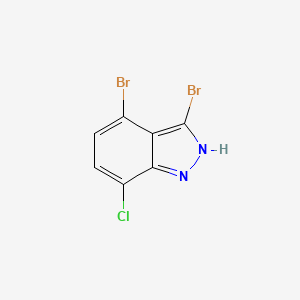
![2-(Trifluoromethyl)benzo[d]thiazole-5-carbaldehyde](/img/structure/B13674271.png)
